2-Chloro-4-iodo-1-(trifluoromethoxy)benzene
Description
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3IO It is a halogenated aromatic compound, characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring
Properties
IUPAC Name |
2-chloro-4-iodo-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZAFZTXIGBTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198422-69-3 | |
| Record name | 2-chloro-4-iodo-1-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the iodination of 2-chloro-1-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate or cesium carbonate. Reactions are often performed in solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Quinones or dehalogenated benzene derivatives are formed.
Scientific Research Applications
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies and as a precursor for bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like chlorine, iodine, and trifluoromethoxy can influence the reactivity and selectivity of the compound. These groups can stabilize reaction intermediates, making the compound a versatile reagent in various synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene
- 4-Chloro-2-iodo-1-(trifluoromethoxy)benzene
Uniqueness
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and properties. The combination of chlorine, iodine, and trifluoromethoxy groups provides a distinct electronic environment, making it a valuable compound for targeted synthetic applications and research.
Biological Activity
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene is an organic compound characterized by its unique structural features, including a benzene ring substituted with chlorine, iodine, and a trifluoromethoxy group. Its molecular formula is , with a molar mass of 306.45 g/mol. The compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities.
Biological Activity Overview
While specific biological activity data for 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene is limited, compounds with similar structures often exhibit noteworthy biological properties. Halogenated aromatic compounds are known for their antimicrobial , antifungal , and anticancer activities. The trifluoromethoxy group can enhance lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.
Potential Biological Activities
-
Antimicrobial Activity :
- Halogenated benzenes generally show significant antimicrobial properties. For instance, studies on similar compounds have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
-
Antifungal Activity :
- The presence of halogens in aromatic systems has been linked to antifungal activity, making this compound a candidate for further investigation in this area.
-
Anticancer Activity :
- Compounds with trifluoromethoxy groups have been explored for their anticancer properties, particularly against various human cancer cell lines.
Structure-Activity Relationship (SAR)
The unique combination of halogen atoms and the trifluoromethoxy group in 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene imparts distinct electronic properties that can influence its biological activity. The structure-activity relationship (SAR) studies on similar compounds suggest that the positioning of halogens significantly affects their interaction with biological targets.
Synthesis Methods
Several synthetic routes have been proposed for the preparation of 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene. These methods typically involve halogenation reactions and the introduction of the trifluoromethoxy group through electrophilic aromatic substitution or nucleophilic substitution techniques.
Case Studies
-
Antimicrobial Studies :
- A study evaluating various halogenated benzenes demonstrated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity. For example, compounds with a trifluoromethoxy group showed enhanced activity against Staphylococcus aureus compared to their non-fluorinated counterparts .
- Cytotoxicity Assays :
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity (IC50) | Antifungal Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene | TBD | TBD | TBD |
| 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | 5 µM | Moderate | 10 µM |
| 4-Iodo-2-(trifluoromethoxy)benzene | 3 µM | High | 8 µM |
Note: TBD indicates that specific data for 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene is not yet available.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene?
The synthesis typically involves sequential halogenation and functional group introduction. For example:
- Step 1: Start with a trifluoromethoxy benzene derivative (e.g., 1-(trifluoromethoxy)benzene) and introduce chlorine via electrophilic substitution using FeCl₃ as a catalyst .
- Step 2: Iodination at the para position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize polyhalogenation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is recommended. Monitor purity via HPLC or GC-MS.
Q. How should researchers handle and store 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene safely?
- Storage: Store at 2–8°C in amber glass vials to prevent photodegradation .
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic fumes (e.g., HI, Cl₂) upon decomposition.
- Safety Protocols: Refer to SDS guidelines for halogenated aromatics, including emergency procedures for skin/eye contact (e.g., flushing with water for 15 minutes) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR: ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns. The trifluoromethoxy group shows distinct ¹⁹F NMR signals near δ -58 ppm .
- Mass Spectrometry: High-resolution MS (ESI or EI) to verify molecular ion peaks (expected m/z: 322.45 for [M]⁺) .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELX-97 for refinement and ORTEP-3 for visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental data in structural analysis?
- Cross-Validation: Compare DFT-calculated bond lengths/angles (e.g., using Gaussian or ORCA) with X-ray crystallographic data. Discrepancies >0.05 Å may indicate crystal packing effects .
- Dynamic Effects: Use temperature-dependent NMR to assess conformational flexibility (e.g., hindered rotation of the trifluoromethoxy group) .
- Software Tools: Employ WinGX for crystallographic data integration and SHELXL for disorder modeling in the crystal lattice .
Q. What mechanistic insights are critical for optimizing iodination reactions in similar trifluoromethoxy derivatives?
- Electrophilic Iodination: ICl acts as an iodinating agent. Monitor reaction kinetics via UV-Vis spectroscopy to avoid over-iodination.
- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophilicity of iodine. Additives like H₂SO₄ can improve regioselectivity .
- Catalysis: Explore Pd-catalyzed C–H activation for direct iodination, though competing side reactions (e.g., C–Cl cleavage) require careful optimization .
Q. How does the electronic nature of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
- Electron-Withdrawing Effects: The -OCF₃ group deactivates the benzene ring, directing electrophiles to the para position. This impacts Suzuki-Miyaura coupling efficiency.
- Steric Considerations: Bulky ligands (e.g., SPhos) improve yield in Pd-mediated couplings with aryl iodides.
- Case Study: In Stille couplings, use CuI as an additive to suppress homo-coupling byproducts .
Q. What strategies mitigate degradation during long-term storage of halogenated aromatics?
- Stabilizers: Add 1% hydroquinone to inhibit radical-mediated decomposition.
- Analytical Monitoring: Periodically test via TLC or GC-MS for degradation products (e.g., dehalogenated derivatives).
- Inert Atmosphere: Store under argon to prevent oxidation. Avoid plastic containers due to potential leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
